Product packaging for Menadiol sodium sulfate(Cat. No.:CAS No. 1612-30-2)

Menadiol sodium sulfate

Cat. No.: B238798
CAS No.: 1612-30-2
M. Wt: 378.3 g/mol
InChI Key: VIXBZWJMHHVLBT-UHFFFAOYSA-L
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Description

Contextualization within Vitamin K Analog Research

The vitamin K group comprises a series of fat-soluble compounds essential for various physiological processes. iarc.fr The primary natural forms are phylloquinone (vitamin K1), found in plants, and menaquinones (vitamin K2), synthesized by bacteria. iarc.fraafco.org Menadione (B1676200) (vitamin K3) is a synthetic analogue that lacks the isoprenoid side chain characteristic of the natural forms but can be converted to the active menaquinone-4 (MK-4) in animal tissues. iarc.fraafco.orgnih.gov

Menadiol (B113456) sodium sulfate (B86663) is a derivative of menadiol, which is the reduced form of menadione. glpbio.comchemsrc.com As a water-soluble salt, it offers distinct advantages in certain research applications compared to the lipid-soluble nature of natural vitamin K forms. nih.govdrugbank.compharmacompass.com Research into vitamin K analogs like menadiol sodium sulfate is crucial for understanding the structure-activity relationships of these compounds and for exploring their potential applications. The water solubility of these derivatives facilitates their use in aqueous experimental systems, allowing for more straightforward investigation of their biochemical properties. nih.gov

Historical Perspectives in Chemical and Biochemical Investigations of Naphthoquinone Derivatives

The study of naphthoquinones, the core chemical structure of vitamin K, has a rich history. jst.go.jp Initially recognized for their pigmenting properties, such as lawsone from the henna plant, their diverse biological activities soon became a major focus of scientific investigation. jst.go.jpencyclopedia.pub Naphthoquinones are secondary metabolites found in a wide array of natural sources, including plants, fungi, and bacteria. jst.go.jpresearchgate.net

Historically, research has focused on the redox properties of naphthoquinones, which can accept electrons to form reactive radical anions. researchgate.netbenthamdirect.com This characteristic is central to their biological effects. Investigations into synthetic naphthoquinone derivatives have aimed to modify their chemical structure to enhance specific therapeutic properties. researchgate.netbenthamdirect.com The synthesis of various derivatives, including those with hydroxyl, methyl, and sulfur-containing groups, has been a key area of exploration. encyclopedia.pub

Current Research Landscape and Significance of this compound Studies

Contemporary research on this compound and related compounds continues to explore their biochemical roles and potential applications. Studies have investigated its thermal decomposition, which proceeds through dehydration, oxidation, desulfonation, and dimerization. researchgate.net The stability of water-soluble vitamin K analogs like menadione sodium bisulfite, a related compound, has been a subject of research, particularly in different storage conditions. researchgate.net

Menadiol itself has been identified as an electron donor in biochemical processes like reversed oxidative phosphorylation in submitochondrial particles. glpbio.comchemsrc.com Furthermore, recent studies have highlighted the role of menadiol in the terminal reductase complex in anaerobic sulfate respiration, demonstrating electron transfer from menadiol to other components of the respiratory chain. pnas.orgbiorxiv.org

The significance of studying this compound lies in its potential as a tool to understand fundamental biochemical pathways. Its water-soluble nature and its role as a vitamin K analog make it a valuable compound for investigating redox processes and the activities of vitamin K-dependent enzymes. drugbank.com

Chemical and Physical Properties

PropertyValue
Chemical Formula C11H8Na2O8S2 chemsrc.com
Molecular Weight 378.286 g/mol chemsrc.com
Appearance To be determined medkoo.com
Solubility Water-soluble drugbank.compharmacompass.com
Storage Conditions Dry, dark, and at 0-4°C for short term or -20°C for long term medkoo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8Na2O8S2 B238798 Menadiol sodium sulfate CAS No. 1612-30-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;(2-methyl-4-sulfonatooxynaphthalen-1-yl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O8S2.2Na/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXBZWJMHHVLBT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612-30-2
Record name Menadiol sodium sulfate [INN]
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Record name Menadiol sodium sulfate
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Record name MENADIOL SODIUM SULFATE
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Synthetic Methodologies and Derivative Chemistry of Menadiol Sodium Sulfate

Strategies for Menadiol (B113456) Sodium Sulfate (B86663) Synthesis

The synthesis of menadiol sodium sulfate is fundamentally a two-step process: the reduction of menadione (B1676200) to form menadiol, followed by the sulfation of the resulting diol.

Reduction Pathways of Menadione to Menadiol and Subsequent Sulfation

The conversion of menadione (2-methyl-1,4-naphthoquinone) to menadiol (2-methylnaphthalene-1,4-diol) is a well-established reduction reaction. rsc.orgnih.gov The most common and efficient method involves the use of sodium dithionite (B78146) (also known as sodium hydrosulfite). rsc.orgnih.gov This reaction can be carried out under various conditions. For instance, Fieser first described a method of shaking menadione with sodium hydrosulfite and water. nih.gov Adaptations of this method have yielded high efficiency; mixing menadione and sodium hydrosulfite in acetic acid and water can produce menadiol in a 97% yield. nih.gov In other variations, an aqueous solution of 10% sodium dithionite in diethyl ether has been used to furnish menadiol in quantitative yield. nih.govresearchgate.net

The subsequent step is the conversion of menadiol to this compound (sodium 2-methylnaphthalene-1,4-diyl bis(sulfate)). medkoo.com While specific literature detailing the industrial synthesis of this compound is sparse, the reaction can be inferred from standard sulfation procedures for hydroquinones and analogous syntheses, such as that for menadiol sodium diphosphate (B83284). The synthesis of the diphosphate analogue involves reacting menadiol with a phosphorylating agent like phosphorus oxychloride in pyridine. researchgate.net Analogously, the sulfation of menadiol would involve treating the diol with a suitable sulfating agent. Common laboratory and industrial sulfating agents for hydroxyl groups include sulfur trioxide complexes (e.g., SO3-pyridine or SO3-DMF) or chlorosulfonic acid, followed by neutralization with a sodium base like sodium hydroxide (B78521) to form the disodium (B8443419) salt. mdpi.comresearchgate.net The reaction involves the esterification of both hydroxyl groups of menadiol to form sulfate esters. ontosight.ai

Chemical Approaches to this compound Derivatization

Direct chemical derivatization of the this compound molecule is not a commonly reported strategy. The stability of the molecule is a key consideration; for example, thermal decomposition of this compound leads to the formation of menadione. researchgate.net This suggests that the sulfate groups are labile under certain conditions, making further modifications challenging.

Chemical derivatization strategies predominantly focus on the precursors, menadione or menadiol. rsc.orgresearchgate.net The versatile chemistry of the menadione ring allows for a wide range of modifications, such as alkylation, amination, or the introduction of organochalcogen moieties at the C3 position. nih.govrsc.org These modified menadione derivatives can then, in principle, be subjected to the same reduction and sulfation sequence described above to produce a variety of derivatized this compound analogues. This precursor-based approach offers a more synthetically viable route to novel derivatives than attempting to modify the final sulfated product.

Exploration of Analogues and Prodrug Strategies Related to this compound

The development of analogues and prodrugs of this compound is driven by the need to improve properties such as solubility, stability, and bioavailability. These strategies typically involve modifications to the menadione core or esterification of the menadiol hydroxyl groups.

Synthetic Routes to Menadione Derivatives and Vitamin K Analogues

Menadione serves as a versatile platform for synthesizing a wide array of Vitamin K analogues. rsc.orgnih.gov The primary methods for its synthesis and derivatization include the oxidation of 2-methylnaphthalene (B46627) and the methylation of 1,4-naphthoquinone (B94277). rsc.orgnih.gov

Key synthetic approaches to menadione and its derivatives are summarized below:

Synthetic Strategy Precursor(s) Reagents/Catalysts Yield Reference(s)
Oxidation2-MethylnaphthaleneChromium(IV) oxide, glacial acetic acid38-42% rsc.orgnih.gov
Oxidation2-MethylnaphthaleneHydrogen peroxide (30%), acetic acid86% rsc.orgnih.gov
Oxidation2-MethylnaphtholHydrogen peroxide (60%), bromine, sulfuric acid90% nih.govird.fr
Homolytic Methylation1,4-NaphthoquinoneMethyl radicals from (NH₄)₂S₂O₈ and AgNO₃60% nih.govird.fr
Diels-Alder Reaction1-Ketoxy-1,3-butadiene, 2-Methyl-1,4-benzoquinoneLiClO₄-diethyl ether90% nih.gov
Nucleophilic AdditionMenadione, N-substituted nucleophilesChloroform/triethylamine or ethanolNot specified rsc.org
Radical AlkylationMenadione, Alkyl iodidesBenzoyl peroxideNot specified researchgate.net

These methods allow for the introduction of various side chains and functional groups, leading to a diverse library of Vitamin K analogues with potentially different biological activities. mdpi.comrsc.org

Design and Synthesis of this compound-Related Prodrugs (e.g., Menadiol Diacetate)

Prodrugs are inactive or less active molecules that are converted into the active form in the body. For vitamin K, water-insoluble forms can be converted into water-soluble prodrugs to facilitate administration. Menadiol diacetate (acetomenaphthone) and menadiol sodium diphosphate are two prominent examples of menadiol-related prodrugs. rsc.orgnih.govwikipedia.org

Menadiol diacetate is synthesized by the acylation of menadiol. rsc.org After menadione is reduced to menadiol, the hydroxyl groups are esterified, typically using acetic anhydride. This masks the polar hydroxyl groups, creating a more lipid-soluble compound.

Menadiol sodium diphosphate is a water-soluble prodrug. ncats.io Its synthesis involves the reduction of menadione to menadiol, followed by a double esterification using a phosphorylating agent like phosphorus oxychloride in pyridine. researchgate.net The resulting bis(dihydrogen phosphate) ester is neutralized with sodium hydroxide to yield the final tetrasodium (B8768297) salt. iarc.fr This highly water-soluble compound can be readily absorbed. ncats.io These prodrugs, upon administration, are hydrolyzed in the body to release menadiol, which can then be oxidized to the active menadione.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by using less hazardous materials, improving energy efficiency, and minimizing waste.

For the reduction of menadione to menadiol, greener methods have been developed. One approach utilizes sodium dithionite under ultrasound irradiation, which can enhance reaction rates and efficiency, generating the product in 79% yield. nih.gov Another reported green method for menadione reduction involves using 5,6-O-isopropylidene-ʟ-ascorbic acid under UV light irradiation. nih.gov

For the sulfation step, conventional methods often use toxic and corrosive reagents like chlorosulfonic acid and volatile organic solvents like pyridine. mdpi.com Green alternatives for sulfation reactions have been explored in other contexts and could be applied to menadiol. rsc.orgrsc.orgmdpi.com These include:

Using milder, solid catalysts: Sulfamic acid has been demonstrated as a mild, eco-friendly, and reusable catalyst for the sulfation of carbohydrates under solvent-free conditions. rsc.org

Mechanochemical Synthesis: Ball milling offers a solventless method for chemical reactions. Sulfation reactions have been successfully carried out using mechanochemistry, which avoids the use of hazardous solvents and can lead to quantitative yields with reduced waste. rsc.org

Melt Reactions: Using a melt of a sulfamic acid–urea mixture has been shown to effectively sulfate polysaccharides without the need for harmful solvents, representing a simpler and more environmentally safe process. mdpi.com

By combining an ultrasonically-mediated or photochemical reduction of menadione with a solvent-free, sulfamic acid-catalyzed or mechanochemical sulfation, a significantly greener synthetic route to this compound could be achieved.

Biochemical Mechanisms and Metabolic Transformations of Menadiol Sodium Sulfate

Enzymatic Pathways in Menadiol (B113456) Sodium Sulfate (B86663) Metabolism

The metabolic fate of menadiol sodium sulfate is intricately linked to specific enzymatic pathways that convert it into its active forms. These transformations are essential for its participation in vital physiological processes.

In Vivo Conversion to Menadione (B1676200) and Menaquinone-4 in Preclinical Models

This compound first undergoes hydrolysis to menadiol, which is then oxidized to menadione (vitamin K3). patsnap.com Menadione serves as a key intermediate in the synthesis of menaquinone-4 (MK-4), a biologically active form of vitamin K2. wikipedia.orgnih.govtufts.eduresearchgate.net This conversion is not dependent on gut bacteria and can occur in various tissues. wikipedia.orgnih.gov

The conversion process involves the removal of the side chain from other vitamin K forms, like phylloquinone (vitamin K1), to produce menadione. nih.govtufts.eduresearchgate.net Subsequently, the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) catalyzes the prenylation of menadione, attaching a geranylgeranyl group from geranylgeranyl pyrophosphate to form MK-4. nih.govtufts.eduresearchgate.netreactome.orgjfda-online.comuniprot.orguq.edu.au This enzymatic reaction primarily occurs in the endoplasmic reticulum. reactome.orgjfda-online.com Studies in mice have shown that dietary vitamin K1 and other menaquinones are converted to menadione in the small intestine before being transported to various tissues for conversion into MK-4 by UBIAD1. nih.gov

The following table summarizes the key steps and enzymes involved in the conversion of this compound to menaquinone-4.

StepStarting CompoundIntermediate/ProductKey Enzyme(s)Cellular Location
1This compoundMenadiol--
2MenadiolMenadione (Vitamin K3)--
3MenadioneMenaquinone-4 (MK-4)UBIAD1Endoplasmic Reticulum

Role of Specific Enzymes in Menadione/Menadiol Redox Cycling

The biological activity and toxicity of menadione are heavily influenced by its participation in redox cycling, a process governed by several key enzymes. This cycling involves the interconversion between menadione (the oxidized quinone form) and menadiol (the reduced hydroquinone (B1673460) form). beilstein-journals.org

Microsomal NADPH–cytochrome P450 reductase: This enzyme primarily catalyzes the one-electron reduction of menadione, leading to the formation of a semiquinone radical. nih.govnih.govresearchgate.netaacrjournals.orgdoi.org This radical can then react with molecular oxygen to produce superoxide (B77818) anions, initiating a cascade of reactive oxygen species (ROS) generation. beilstein-journals.orgnih.gov This process can lead to oxidative stress. biologists.comresearchgate.netnih.gov The diversion of electrons from NADPH to menadione by this reductase can inhibit the metabolic activities of cytochrome P450 enzymes. nih.govresearchgate.netnih.gov

Mitochondrial NADH–ubiquinone oxidoreductase (Complex I): This enzyme complex in the mitochondrial electron transport chain can also reduce menadione. acs.orgtandfonline.comnih.govwikipedia.org Menadione can interact with Complex I, leading to the oxidation of NADH and the generation of superoxide radicals. tandfonline.comnih.gov This can impair mitochondrial respiration and oxidative phosphorylation. nih.gov

NAD(P)H–quinone oxidoreductase (NQO1): In contrast to the one-electron reduction pathway, NQO1 catalyzes a two-electron reduction of menadione directly to the stable hydroquinone, menadiol, bypassing the formation of the reactive semiquinone intermediate. nih.goviiarjournals.orgnih.govmdpi.comresearchgate.netuniprot.org This two-electron reduction is considered a detoxification pathway as it prevents the generation of ROS associated with one-electron redox cycling. nih.govmdpi.comresearchgate.net However, the menadiol formed can still be auto-oxidized back to menadione, producing ROS, unless it is further metabolized, for instance, by glucuronidation. nih.gov

The table below outlines the roles of these key enzymes in menadione redox cycling.

EnzymeType of ReductionProductConsequence
Microsomal NADPH–cytochrome P450 reductaseOne-electronSemiquinone radicalROS generation, oxidative stress, inhibition of P450 metabolism beilstein-journals.orgnih.govnih.govresearchgate.netnih.gov
Mitochondrial NADH–ubiquinone oxidoreductaseOne-electronSemiquinone radicalROS generation, impaired mitochondrial function acs.orgtandfonline.comnih.gov
NAD(P)H–quinone oxidoreductase (NQO1)Two-electronMenadiol (hydroquinone)Detoxification by bypassing semiquinone formation nih.goviiarjournals.orgmdpi.comresearchgate.net

Molecular Interactions and Cellular Pathways

Once converted to its active forms, this compound, through its metabolite menaquinone-4, participates in crucial cellular processes by interacting with specific proteins and pathways.

Cofactor Activity in Gamma-Carboxylation of Glutamate (B1630785) Residues

The primary and most well-established function of vitamin K is its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). nih.govconsensus.appdrugbank.com This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues in certain proteins to form gamma-carboxyglutamate (B555490) (Gla) residues. patsnap.comconsensus.appdrugbank.com The reduced form of vitamin K, the hydroquinone, is the active cofactor for this reaction. drugbank.com This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium ions. consensus.apptaylorandfrancis.com

Interaction with Vitamin K-Dependent Proteins

The gamma-carboxylation process is critical for the function of a group of proteins known as vitamin K-dependent proteins or Gla proteins. nih.govtaylorandfrancis.com These include:

Coagulation Factors: Several key proteins of the blood coagulation cascade, namely factors II (prothrombin), VII, IX, and X, as well as proteins C, S, and Z, are vitamin K-dependent. patsnap.comdrugbank.com Their gamma-carboxylation is essential for their ability to bind calcium and phospholipids, a critical step in the process of blood clotting. patsnap.comconsensus.app

Osteocalcin (B1147995): This protein is synthesized by osteoblasts and plays a role in bone mineralization. patsnap.comconsensus.apptaylorandfrancis.com Gamma-carboxylation of osteocalcin is necessary for it to bind to calcium ions in the bone matrix, contributing to bone strength. patsnap.comconsensus.app

Matrix Gla Protein (MGP): Produced by vascular smooth muscle cells and chondrocytes, MGP is a potent inhibitor of soft tissue and vascular calcification. researchgate.netgoogle.com Its activity is dependent on vitamin K-mediated gamma-carboxylation. consensus.appresearchgate.net

The following table details the key vitamin K-dependent proteins and their functions.

ProteinPrimary Site of SynthesisFunction
Coagulation Factors (II, VII, IX, X)LiverBlood clotting patsnap.comdrugbank.com
Protein C, S, ZLiverRegulation of coagulation patsnap.com
OsteocalcinOsteoblasts (bone cells)Bone mineralization patsnap.comconsensus.apptaylorandfrancis.com
Matrix Gla Protein (MGP)Vascular smooth muscle cells, chondrocytesInhibition of vascular calcification researchgate.netgoogle.com

Involvement in Electron Transfer and Redox Processes

Beyond its role in carboxylation, menadione, the intermediate metabolite, is deeply involved in cellular electron transfer and redox processes. beilstein-journals.org As a quinone, it can accept electrons and participate in redox cycling. beilstein-journals.org This property allows it to interact with various components of the cellular electron transport systems.

The one-electron reduction of menadione, primarily by enzymes like NADPH-cytochrome P450 reductase, generates a semiquinone radical. beilstein-journals.orgnih.gov This unstable intermediate readily donates its electron to molecular oxygen, forming superoxide radicals and regenerating the parent quinone, thus perpetuating a cycle that leads to the production of reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. beilstein-journals.orgnih.govnih.govasm.orgpnas.org This can induce a state of oxidative stress within the cell. biologists.comnih.gov Conversely, the two-electron reduction by NQO1 to the more stable hydroquinone form, menadiol, is a key pathway to mitigate this oxidative potential. researchgate.netmdpi.comnih.gov The balance between these one- and two-electron reduction pathways is a critical determinant of the cellular response to menadione. nih.govnih.gov

Menadiol Reductase Activity in Microbial Sulfur Cycle Enzymes (e.g., DsrMKJOP Complex)

Dissimilatory sulfate reduction (DSR) is a critical microbial process in the global sulfur cycle, particularly in anoxic environments like marine sediments. pnas.orgpnas.org This process, carried out by anaerobic bacteria and archaea, links the reduction of sulfate to hydrogen sulfide (B99878) with energy conservation. pnas.orgbiorxiv.org A key player in the final step of this pathway is the membrane-bound DsrMKJOP complex. pnas.orgpnas.orgnih.gov

Recent research has elucidated the function of the DsrMKJOP complex from the sulfate-reducing archaeon Archaeoglobus fulgidus, identifying it as a menadiol:DsrC-trisulfide oxidoreductase. pnas.orgnih.govbiorxiv.org This finding clarifies the previously undetermined role of this widespread respiratory membrane complex. pnas.orgnih.gov

The biochemical mechanism involves the following key steps:

Electron Donation from Menadiol: Menadiol, the reduced form of menadione, serves as the electron donor. pnas.orgbiorxiv.orgresearchgate.net

Electron Transfer Cascade: Electrons from menadiol are transferred through the components of the DsrMKJOP complex. This includes the DsrM hemes b and the noncubane [4Fe-4S] cluster of DsrK. pnas.orgnih.govbiorxiv.org

Reduction of DsrC-trisulfide: The ultimate electron acceptor is the DsrC-trisulfide. Its reduction leads to the release of sulfide. pnas.orgnih.govbiorxiv.org

Kinetic assays have confirmed the menadiol:DsrC-trisulfide oxidoreductase activity of the DsrMKJOP complex. The oxidation of menadiol to menadione can be measured spectrophotometrically. pnas.orgresearchgate.net Experiments have shown a specific activity of 85.5 ± 5.4 mU/mg for the A. fulgidus DsrMKJOP complex. pnas.orgresearchgate.net Control experiments lacking either DsrMKJOP, menadiol, or DsrC-trisulfide showed no activity. pnas.orgresearchgate.net

This enzymatic activity demonstrates a direct link between the quinone pool (represented by menadiol) and the final reductive step in dissimilatory sulfate reduction, a crucial insight into how these microorganisms conserve energy. pnas.orgnih.gov

Antioxidant and Pro-oxidant Research Dynamics of the Menadiol/Menadione System

The menadiol/menadione system exhibits a fascinating duality, capable of acting as both an antioxidant and a pro-oxidant. This behavior is intricately linked to the cellular redox environment and the specific enzymes involved in its metabolism.

Antioxidant Activity: The reduced form, menadiol, has been shown to possess chain-breaking antioxidant properties. nih.gov It can protect cellular membranes from free radical-induced damage. nih.gov Studies comparing menadiol to alpha-tocopherol (B171835) (a well-known antioxidant) have revealed that while their inhibition rate constants are similar in solution, menadiol is significantly more effective within egg yolk lecithin (B1663433) vesicles. nih.gov Furthermore, menadiol can spare alpha-tocopherol when both are present in vesicles, indicating a synergistic protective effect. nih.gov

Pro-oxidant Activity: Conversely, the oxidized form, menadione, is well-known for its ability to induce oxidative stress through redox cycling. nih.govnih.gov This process involves the one-electron reduction of menadione to a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide anions, regenerating menadione and initiating a cascade of reactive oxygen species (ROS) production. nih.gov

The pro-oxidant effects of menadione are harnessed in some anticancer therapeutic strategies. marbellahospital.commdpi.com The combination of menadione and ascorbate, for instance, can induce significant ROS generation in cancer cells, leading to cytotoxicity. mdpi.comiiarjournals.orgresearchgate.net

The balance between the antioxidant and pro-oxidant effects of the menadiol/menadione system is influenced by cellular enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 catalyzes the two-electron reduction of menadione to the more stable menadiol, which can then be detoxified through conjugation. iiarjournals.orgnih.goviiarjournals.org This two-electron reduction pathway is considered a detoxification mechanism as it bypasses the formation of the reactive semiquinone intermediate. nih.gov In contrast, enzymes like NADPH cytochrome P450 oxidoreductase facilitate the one-electron reduction, promoting redox cycling and oxidative stress. nih.gov

The differential expression and activity of these enzymes in various cell types and conditions can therefore dictate whether the menadiol/menadione system exerts a protective antioxidant effect or a damaging pro-oxidant one.

Pharmacokinetic and Pharmacodynamic Research in Preclinical Models for Menadiol Sodium Sulfate

Absorption and Distribution Studies in Animal Models

Research into the absorption and distribution of menadiol (B113456) sodium sulfate (B86663) and its related compounds, primarily its active form menadione (B1676200) (vitamin K3), has been conducted in several animal models. As a water-soluble derivative, menadiol sodium sulfate is readily absorbed from the gastrointestinal tract. nih.govwikipedia.org Menadione and its water-soluble forms can enter the bloodstream directly and are absorbed even in the absence of bile. nih.gov In animal models, menadione is absorbed from the distal portions of the small intestine and the colon primarily through passive diffusion. europa.euaafco.org

Once absorbed, menadione is distributed throughout the body. Studies in rats have shown that after administration of radiolabeled menadione, its lipophilic metabolite, menaquinone-4 (MK-4), is found in all examined tissues. nih.gov This conversion and distribution are key to its biological activity. While significant amounts of vitamin K are not stored in the body for extended periods, accumulations can be found in the liver, spleen, and lungs. nih.gov

Pharmacokinetic studies of menadione following the intravenous administration of a related compound, menadiol sodium diphosphate (B83284), have been conducted in rabbits. These studies provide insight into the potential pharmacokinetic profile of menadione derived from this compound.

Pharmacokinetic Parameters of Menadione in Rabbits

Parameter Plasma Red Blood Cells
Apparent Volume of Distribution (Vd) 30.833 L 20.488 L
Systemic Clearance 0.822 L/min 0.407 L/min
Area Under the Curve (AUC) 32.453 µg·min/mL 67.219 µg·min/mL

Data from a study in rabbits following intravenous injection of 75 mg menadiol sodium diphosphate. nih.gov

Metabolism and Excretion Research in Preclinical Systems

The metabolism of this compound is intrinsically linked to its conversion to menadione and subsequently to the biologically active menaquinone-4 (MK-4). nih.gov In rats, orally administered phylloquinone (vitamin K1) is catabolized to menadione in the intestine, which then acts as a circulating precursor for the synthesis of MK-4 in various tissues. nih.gov This conversion is a critical step for its function. The menadione form is alkylated in vivo to become the biologically active menaquinone. nih.gov

The liver is the primary site of vitamin K metabolism. oecd.org Metabolites of menadione are excreted in both urine and bile. oecd.orgpharmacompass.com In rats, studies have shown that menadione is excreted in the urine as conjugates of menadiol, such as glucuronides and sulfates. nih.gov Interestingly, the route of administration can influence the type of conjugate formed; after intravenous administration of menadione, a greater proportion of the sulfate conjugate is excreted in the urine. researchgate.net

Biliary excretion has also been observed in dogs. nih.gov The excretion patterns in different animal models highlight the pathways for elimination of menadione and its derivatives from the body.

Excretion of Menadione and its Metabolites in Animal Models

Animal Model Route of Administration Excretion Pathway Findings
Rats Intracardiac Urine and Feces 18 hours post-administration, 78% of radiolabeled menadione was excreted in urine and 3% in feces. nih.gov
Dogs Oral Biliary 12 hours post-administration, 5-10% of radiolabeled menadione was excreted via the biliary route. nih.gov
Rats Intravenous Urine A significant portion of menadione is excreted as sulfate conjugates in the urine. researchgate.net

This table summarizes findings from various preclinical studies on menadione excretion.

Mechanistic Pharmacodynamic Investigations in Animal Models

The primary and most well-documented pharmacodynamic effect of all forms of vitamin K, including this compound, is its critical role in hemostasis. Vitamin K acts as an essential cofactor for the post-translational carboxylation of several glutamic acid residues in proteins, which is necessary for their biological activity. iarc.frnih.gov

In animal models, menadione has been shown to be a precursor for the synthesis of active vitamin K2, which is essential for the production of vitamin K-dependent coagulation factors. nih.gov These factors include prothrombin (Factor II), Factor VII, Factor IX, and Factor X, all of which are synthesized in the liver and are crucial components of the blood coagulation cascade. europa.euaafco.org A deficiency in vitamin K leads to the production of inactive forms of these clotting factors, resulting in impaired blood coagulation and an increased risk of hemorrhage. The administration of vitamin K analogs like this compound can rectify this deficiency. For instance, menadione sodium bisulfite complex, a related compound, has been shown to promote the formation of prothrombin and enhance blood coagulation. nih.gov

Beyond its role in blood clotting, vitamin K is also recognized for its importance in bone metabolism. nih.gov It is a necessary cofactor for the carboxylation of osteocalcin (B1147995), also known as bone Gla protein (BGP). nih.gov Osteocalcin is a non-collagenous protein synthesized by osteoblasts and is involved in bone mineralization. The carboxylation of osteocalcin is essential for its proper function, including its ability to bind to calcium and hydroxyapatite (B223615) in the bone matrix.

Studies in animal models have indicated that vitamin K deficiency can lead to under-carboxylated osteocalcin, which is associated with reduced bone mineral density. Research in pigs has demonstrated that supplementation with menadione nicotinamide (B372718) bisulphite, another synthetic vitamin K3 analog, enhances the carboxylation of osteocalcin. researchgate.net This suggests that this compound would likely have a similar positive impact on bone metabolism markers in preclinical models by providing the necessary menadione for the carboxylation of vitamin K-dependent bone proteins.

The biological activity of this compound has been compared to other vitamin K analogs in preclinical studies, particularly in the context of reversing vitamin K deficiency. These studies are crucial for understanding the relative efficacy of different forms of vitamin K.

In a study with vitamin K-deficient rats, the effectiveness of different vitamin K forms in curing deficiency symptoms was evaluated. The results indicated that phylloquinone (vitamin K1) was significantly more potent than the synthetic, water-soluble analogs.

Comparative Efficacy of Vitamin K Analogs in Vitamin K-Deficient Rats

Vitamin K Analog Relative Efficacy Compared to Vitamin K1
Phylloquinone (Vitamin K1) 1
Menadiol Diphosphate 0.1
This compound 0.01

This table illustrates that Vitamin K1 is 10 times more effective than menadiol diphosphate and 100 times more effective than this compound in curing vitamin K deficiency symptoms in rats. oup.comoup.com

Further comparative studies in pigs have assessed the bioavailability of different menadione derivatives. For example, research comparing menadione nicotinamide bisulphite (MNB) and menadione sodium bisulphite (MSB) found no significant differences in the resulting blood concentrations of menadione when administered in equivalent amounts. researchgate.net This suggests that once absorbed, these different water-soluble forms of menadione can provide a similar level of the active compound to the systemic circulation.

Advanced Analytical Methodologies for Menadiol Sodium Sulfate Research

Spectroscopic Techniques in Menadiol (B113456) Sodium Sulfate (B86663) Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful lens through which to examine menadiol sodium sulfate. Different spectroscopic methods offer unique insights into its structure, concentration, and behavior.

UV and Infrared Absorption Spectrophotometry Applications

Ultraviolet (UV) and Infrared (IR) absorption spectrophotometry are fundamental techniques for the analysis of this compound and its parent compound, menadione (B1676200). iarc.fr UV spectrophotometry is frequently employed to determine the concentration of these compounds in various preparations. iarc.frdrugfuture.com For instance, the dissolution of menadiol sodium diphosphate (B83284) tablets can be determined by measuring the UV absorbance at approximately 227 nm. drugfuture.com

IR absorption spectrophotometry is a primary method for the identification of menadione and its derivatives. iarc.fr The technique provides a molecular fingerprint by detecting the vibrational frequencies of different chemical bonds within the molecule. For example, after conversion of menadiol sodium diphosphate to menadione, its IR absorption spectrum can be compared to a reference standard for positive identification. drugfuture.com Pharmacopoeias often specify IR spectrophotometry as a standard identification method for menadiol sodium phosphate. iarc.fr

TechniqueApplicationWavelength/RegionKey Findings
UV Spectrophotometry Quantification~227 nmEnables determination of dissolved menadiol sodium diphosphate from tablet formulations. drugfuture.com
IR Spectrophotometry IdentificationMid-InfraredProvides a unique spectral fingerprint for the identification of menadione derived from menadiol salts. drugfuture.com

Electron Paramagnetic Resonance (EPR) in Free Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique uniquely suited for the detection and characterization of molecules with unpaired electrons, such as free radicals. scielo.org The thermal decomposition of this compound has been found to proceed through a free-radical pathway, making EPR an essential tool for studying its stability and degradation mechanisms. researchgate.net

Research has shown that the decomposition of solid this compound involves an oxidation-desulfonation step that follows a free-radical path. researchgate.net EPR spectroscopy can be used to directly detect and identify the specific free radical intermediates formed during this process. researchgate.net For example, in studies of menadione, a related compound, EPR has been used to detect the formation of the ascorbyl radical during redox cycling, providing insights into its biochemical activity. cdnsciencepub.com This technique is invaluable for understanding the reactivity and potential for oxidative stress associated with this compound and its analogs.

Chromatographic and Electrophoretic Approaches

Chromatographic techniques are central to the separation, identification, and quantification of this compound and its related compounds from complex mixtures. These methods exploit differences in the physical and chemical properties of analytes to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Menadione and Analog Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of menadione and its derivatives, including this compound. nih.govnih.gov It offers high resolution, sensitivity, and reproducibility for separating and quantifying these compounds. researchgate.net

Various HPLC methods have been developed for this purpose. A common approach involves reversed-phase chromatography, often using a C8 or C30 column. researchgate.netbrieflands.com Detection methods can vary, with UV detection being a standard choice. nih.gov For enhanced sensitivity and specificity, fluorescence detection is often employed, especially after post-column reduction of menadione to the fluorescent menadiol. nih.govnih.govresearchgate.net

One validated HPLC method for measuring urinary menadione, a metabolite of menadiol conjugates, utilizes a C30 column with post-column zinc reduction and fluorescence detection. nih.govresearchgate.net This method demonstrates excellent linearity and a low limit of quantification. nih.govresearchgate.net Another HPLC method with diode-array detection (DAD) has been developed for the direct analysis of menadione sodium bisulfite and its conversion product, menadione, in pharmaceutical preparations. brieflands.com

Column TypeMobile Phase ExampleDetection MethodApplication
C3095% methanol, 5% DI H₂OFluorescence (with post-column reduction)Measurement of urinary menadione. nih.govresearchgate.net
C8Methanol and water (60:40, v/v)Diode-Array Detection (DAD)Analysis of menadione sodium bisulfite in pharmaceuticals. brieflands.com

Thin-Layer Chromatography (TLC) in Decomposition Product Analysis

Thin-Layer Chromatography (TLC) is a valuable and straightforward technique for the qualitative analysis of the decomposition products of this compound. researchgate.net While not as quantitative as HPLC, TLC is effective for monitoring the progress of reactions and identifying the components of a mixture.

Gas-Liquid Chromatography (GLC) for Menadione Bisulfite Addition Compounds

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. libretexts.org In GLC, the mobile phase is an inert gas, and the stationary phase is a liquid coated on a solid support. libretexts.org This methodology has been adapted for the analysis of menadione sodium bisulfite (MSB), typically by converting the non-volatile MSB into its more volatile form, menadione (MN). nih.govresearchgate.net

One established Gas Chromatography-Flame Ionization Detector (GC-FID) method involves the quantitative analysis of MSB by first converting it to MN using sodium carbonate. nih.gov The resulting MN is then extracted and analyzed. The method can also be applied to the direct analysis of MSB under specific conditions. nih.gov These methods have been validated for use in pharmaceutical preparations, demonstrating good linearity, precision, and accuracy. nih.govresearchgate.net For instance, a developed GC-FID method for MN (converted from MSB) showed a linear range of 0.5–20 μg/mL. researchgate.net

For confirmation purposes, techniques such as capillary gas chromatography-Fourier transform infrared spectroscopy (GC-FT-IR) have been employed, providing additional structural information about the separated analytes. nih.gov While HPLC is more common, GC-based methods offer a viable alternative for the quality control of menadione and its bisulfite derivatives. nih.govresearchgate.net

Table 1: GC-FID Method Parameters for Menadione and Menadione Sodium Bisulfite Analysis This table is interactive. Users can sort and filter the data.

Parameter Direct MSB Analysis MN Analysis (from MSB) Reference
Column HP-5 (5% phenyl, 95% dimethylpolysiloxane) HP-5 (5% phenyl, 95% dimethylpolysiloxane) nih.govresearchgate.net
Column Dimensions 30 m x 0.320 mm I.D., 0.25 µm film thickness 30 m x 0.320 mm I.D., 0.25 µm film thickness nih.gov
Carrier Gas Nitrogen Nitrogen nih.govresearchgate.net
Flow Rate 2 mL/min 2 mL/min researchgate.net
Detector Flame Ionization Detector (FID) Flame Ionization Detector (FID) nih.govresearchgate.net
Internal Standard Diazepam Menatetrenone nih.gov
LOD 0.06 μg/mL 0.04 μg/mL researchgate.net

| LOQ | 0.20 μg/mL | 0.13 μg/mL | researchgate.net |

Electrochemical and Potentiometric Techniques in this compound Systems

Electrochemical techniques are instrumental in studying the redox properties and quantifying this compound and its related quinone/hydroquinone (B1673460) forms. These methods leverage the inherent electroactivity of the molecule.

Cyclic Voltammetry and Scanning Electrochemical Microscopy in Redox Investigations

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of species in solution. For menadione, the oxidized form of menadiol, CV studies on a glassy carbon electrode reveal a pair of redox steps corresponding to the reduction of menadione to a semiquinone anion radical and subsequently to a dianion. capes.gov.brresearchgate.net The process in dimethylsulfoxide (DMSO) shows two distinct, reversible one-electron peaks. capes.gov.br The separation between the anodic and cathodic peak potentials can be significantly influenced by the medium, with surfactant micellar media shown to decrease this separation. researchgate.net

Scanning Electrochemical Microscopy (SECM) offers high-resolution imaging of surface reactivity, providing localized electrochemical information. manchester.ac.ukelectrochem.org SECM has been used in conjunction with CV to study the permeability and charge transfer processes of menadione/menadiol at modified electrode surfaces. acs.orgresearchgate.net For example, investigations at an octadecanethiol self-assembled monolayer on a gold electrode showed that menadione species could permeate the hydrophobic monolayer. acs.orgresearchgate.net SECM provided a more precise estimation of the transport properties compared to CV alone and helped elucidate the pH-dependent behavior of the reduced species within the monolayer. acs.org

Table 2: Summary of Findings from CV and SECM Redox Investigations of Menadione This table is interactive. Users can sort and filter the data.

Technique Electrode Medium Key Findings Reference
Cyclic Voltammetry (CV) Glassy Carbon Dimethylsulfoxide (DMSO) Two reversible one-electron peaks observed, corresponding to semiquinone and dianion formation. capes.gov.br
Cyclic Voltammetry (CV) Glassy Carbon 0.1 M H₃PO₄ with surfactants Surfactants (e.g., SDS, Triton X-100) decrease peak potential separation and increase reduction current. researchgate.net

| CV and SECM | Octadecanethiol-modified Gold | Aqueous buffer | Investigated permeability of menadione into a hydrophobic monolayer; observed pH-dependent expulsion of the reduced, more hydrophilic menadiol. | acs.orgresearchgate.net |

Potentiometric Titration and Stripping Voltammetry for Quantification

Potentiometric titration is an analytical method used for quantitative analysis where the endpoint of a titration is determined by measuring the potential of a suitable electrode. For menadiol sodium phosphate, potentiometric titration with ceric sulfate is a specified pharmacopoeial method to assay its purity. iarc.fr Furthermore, potentiometric methods using ion-selective electrodes (ISEs) have been developed for menadione determination. researchgate.net For instance, poly(vinyl chloride) (PVC) matrix membrane sensors have shown fast response times (20–30 s) and a low detection limit of 2 x 10⁻⁵ M for menadione. researchgate.net

Stripping voltammetry is an extremely sensitive electroanalytical technique for determining trace concentrations of electroactive species. The method involves a preconcentration step where the analyte is deposited onto the working electrode, followed by a "stripping" step where the deposited analyte is measured as it is removed (oxidized or reduced) from the electrode. libretexts.org For vitamin K3, a cathodic stripping voltammetry method has been described using a sodium sulfate supporting electrolyte at a pH of 1.70-1.85, achieving a detection limit of 1 x 10⁻⁹ M. researchgate.nettubitak.gov.tr Square wave adsorptive anodic stripping voltammetry has also been utilized, demonstrating a detection limit of 1.3 × 10⁻¹⁰ M after a 10-minute deposition time. tubitak.gov.tr

Table 3: Performance of Potentiometric and Stripping Voltammetry Techniques for Vitamin K3 Quantification This table is interactive. Users can sort and filter the data.

Technique Method Details Analyte Form Detection Limit Reference
Potentiometric Titration Titration with ceric sulfate Menadiol Sodium Phosphate Assay of purity iarc.fr
Potentiometry PVC matrix membrane ion-selective electrode Menadione 2 x 10⁻⁵ M researchgate.net
Cathodic Stripping Voltammetry Sodium sulfate supporting electrolyte (pH 1.70-1.85) Vitamin K3 1 x 10⁻⁹ M researchgate.nettubitak.gov.tr

| Anodic Stripping Voltammetry | Square wave, adsorptive deposition (10 min) | Vitamin K3 | 1.3 x 10⁻¹⁰ M | tubitak.gov.tr |

Computational and Theoretical Studies of Menadiol Sodium Sulfate

Molecular Docking and Simulation Approaches for Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as Menadiol (B113456) sodium sulfate (B86663) or its active form, and a protein's active site.

While specific molecular docking studies on Menadiol sodium sulfate are not abundant in publicly available literature, extensive research has been conducted on menadione (B1676200) and its derivatives with various enzymes. These studies are highly relevant as this compound is a pro-drug that is converted to menadione. The insights gained from menadione docking can be extrapolated to understand the potential interactions of menadiol, its active form, within enzyme binding pockets.

Research has shown that menadione interacts with a range of enzymes. For instance, docking studies have been employed to investigate the binding of menadione to proteins like the SARS-CoV-2 main protease, suggesting its potential as an inhibitor. smolecule.com The interactions typically involve hydrogen bonds and hydrophobic interactions with the amino acid residues in the enzyme's active site. The quinone moiety of menadione is often crucial for these interactions. benthamscience.com

The enzymatic reduction of menadione to menadiol is a critical step in its biological activity, and understanding this process at a molecular level is essential. Enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) catalyze this two-electron reduction. Computational models can elucidate the binding mode of menadione within the NQO1 active site, highlighting the key residues involved in substrate recognition and catalysis.

The following table summarizes representative findings from molecular docking studies of menadione with different protein targets, which can infer the potential interactions of menadiol.

Target EnzymeKey Interacting Residues (Example)Type of InteractionReference
SARS-CoV-2 3CLproCys145, His41Covalent and hydrogen bonding smolecule.com
NQO1Tyr128, Phe232π-π stacking, hydrogen bondingN/A
Thioredoxin ReductaseCys497, Cys498Covalent adduction rsc.org

This table is illustrative and based on general findings for naphthoquinones and menadione.

Molecular dynamics (MD) simulations can further complement docking studies by providing a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time. researchgate.net

Quantum Chemical Calculations for Reaction Mechanisms and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net These methods have been applied to menadione and related naphthoquinones, providing fundamental insights that are also applicable to understanding this compound.

Studies on the thermal decomposition of this compound in the solid state have revealed a multi-step reaction. The process begins with dehydration, followed by oxidation and desulfonation, which proceeds through a free-radical mechanism to yield 2-methyl-1,4-naphthoquinone (menadione). researchgate.net This highlights the inherent stability and the transformation pathway of the compound under thermal stress.

DFT calculations on menadione have been used to analyze its vibrational spectra (IR and Raman), providing a detailed assignment of the vibrational modes and a deeper understanding of its molecular structure. mdpi.com The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have also been calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

The redox properties of menadione are central to its biological activity and have been studied using computational methods. The one- and two-electron reduction potentials can be calculated and correlated with experimental data. These calculations help to understand the formation of the semiquinone radical and the hydroquinone (B1673460) (menadiol). beilstein-journals.org The redox cycling of menadione can lead to the generation of reactive oxygen species (ROS), a mechanism implicated in its biological effects. nih.gov

Theoretical studies have also investigated the formation of inclusion complexes of menadione and its derivatives, including menadione sodium bisulfite, with cyclodextrins. stumejournals.com These studies, using methods like M062X/6-31G(d,p), calculate the thermodynamic parameters of complex formation, revealing that such complexes can be spontaneously formed and that the stability depends on the orientation of the guest molecule within the cyclodextrin (B1172386) cavity. stumejournals.com

The table below presents theoretical data for menadione, which is the core active structure of this compound.

Computational MethodCalculated PropertyValueReference
DFT (B3LYP/6-311++G(d,p))HOMO-LUMO Gap~4.5 eV researchgate.net
DFTVibrational Frequencies (C=O stretch)~1660-1680 cm⁻¹ mdpi.com
M062X/6-31G(d,p)Gibbs Free Energy of Complexation (with β-CD)Negative (Favorable) stumejournals.com

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for the rational design of new therapeutic agents. These studies aim to correlate the chemical structure of a series of compounds with their biological activity. For this compound, SAR studies would focus on how modifications to the naphthoquinone scaffold affect its efficacy and interaction with biological targets.

While specific SAR studies on this compound derivatives are not widely reported, a significant body of research exists for menadione and other 1,4-naphthoquinone (B94277) derivatives. nih.govtandfonline.comderpharmachemica.com These studies provide a framework for understanding the structural requirements for various biological activities, including anticancer, antitubercular, and neuroprotective effects. nih.govnih.govnih.gov

Key findings from SAR studies on naphthoquinone derivatives often highlight the importance of:

The 1,4-naphthoquinone core: This is generally essential for activity, participating in redox cycling and covalent adduction to proteins. benthamscience.com

Substitution at the C2 and C3 positions: The nature of the substituent at these positions can significantly modulate the biological activity. For example, the introduction of aromatic amines or other functional groups can enhance anticancer properties. nih.gov The length and composition of an alkyl chain at the C3 position are critical for the activity of vitamin K2 analogues. nih.gov

Electronic properties: Descriptors such as partial atomic charges and dipole moments have been correlated with cytotoxic activity in QSAR models of 1,4-naphthoquinone derivatives. tandfonline.com

A QSAR study on vitamin K2 derivatives, which share the menadione core, demonstrated a correlation between cytotoxicity and molecular descriptors like molecular shape and weight. nih.gov Another study on naphthoquinone derivatives as antitubercular agents identified the spatial arrangement of hydrophobic and acceptor groups as being important for activity. nih.gov

The table below summarizes some general SAR principles derived from studies on menadione and naphthoquinone derivatives, which could guide the design of novel this compound analogues.

Structural ModificationImpact on Biological Activity (General Trend)Potential ApplicationReference
Substitution with aromatic amines at C3Increased antiproliferative activityAnticancer nih.gov
Variation of alkyl chain length at C3Modulates neuroprotective and differentiation-inducing activityNeuroprotection, Regenerative Medicine nih.govresearchgate.net
Introduction of nitrogen or sulfur heterocyclesDiverse biological activities, including anticancerAnticancer, Antimicrobial derpharmachemica.com

These computational and theoretical approaches provide a detailed molecular-level understanding of this compound and its derivatives. They are invaluable for elucidating mechanisms of action, predicting properties, and guiding the development of new compounds with improved therapeutic profiles.

Research Challenges and Future Directions in Menadiol Sodium Sulfate Investigation

Advancements in Synthetic Efficiency and Yields

The synthesis of menadiol (B113456) sodium sulfate (B86663) and its precursor, menadione (B1676200) (Vitamin K3), has been a subject of ongoing research to improve efficiency and yield while minimizing environmental impact. Traditional methods for producing menadione often involve the oxidation of 2-methylnaphthalene (B46627) using stoichiometric oxidants like chromium(IV) oxide in glacial acetic acid or sodium dichromate with sulfuric acid. beilstein-journals.orgresearchgate.net These methods, while effective, raise environmental concerns due to the use of heavy metals.

Recent advancements have focused on developing greener alternatives. Catalytic oxidation using hydrogen peroxide (H2O2) has emerged as a promising approach. beilstein-journals.orgresearchgate.net Various catalysts have been explored to activate H2O2 for the selective oxidation of 2-methylnaphthalene. For instance, a three-component catalyst system comprising iron(III) chloride, pyridine-2,6-dicarboxylic acid, and benzylamine (B48309) has been shown to yield menadione. beilstein-journals.orgnih.gov Another approach utilized methyltrioxorhenium(VII) (MTO) as a catalyst with H2O2, significantly increasing the reaction yield compared to the uncatalyzed reaction. beilstein-journals.org

The reduction of menadione to menadiol is a crucial subsequent step. A widely used and efficient method involves sodium dithionite (B78146). researchgate.netbeilstein-journals.orgmdpi.com This reaction can be carried out in a biphasic system of water and diethyl ether, often resulting in quantitative yields. researchgate.net Innovations in this step include the use of ultrasound irradiation to accelerate the reduction of menadione with sodium dithionite. researchgate.net

Furthermore, direct alkylation of menadiol to produce menaquinone derivatives (forms of Vitamin K2) has been investigated. The use of a β-cyclodextrin inclusion catalyst has been shown to significantly improve the yield of menaquinone-1 (MK-1) from the reaction of menadiol with an appropriate alkylating agent in a mild basic buffer. mdpi.com This catalytic approach not only enhances yield but also demonstrates selectivity. mdpi.com

Table 1: Comparison of Synthetic Methods for Menadione and Menadiol

Product Starting Material Reagents/Catalysts Yield Reference
Menadione 2-Methylnaphthalene Chromium(IV) oxide, glacial acetic acid 38–42% beilstein-journals.org
Menadione 2-Methylnaphthalene Sodium dichromate, sulfuric acid 62% beilstein-journals.org
Menadione 2-Methylnaphthalene H2O2, FeCl3·6H2O, Pyridine-2,6-dicarboxylic acid, Benzylamine 55% beilstein-journals.org
Menadiol Menadione Sodium dithionite, water High researchgate.net
Menadiol Menadione Sodium dithionite, acetic acid, water 97% beilstein-journals.org

Future research in this area will likely continue to focus on the development of more sustainable and atom-economical synthetic routes. This includes the exploration of novel, non-toxic catalysts, the use of environmentally benign solvents, and the optimization of reaction conditions to maximize yields and minimize waste.

Elucidation of Complete Metabolic Fates and Tissue-Specific Conversions

Menadiol sodium sulfate is a water-soluble derivative of menadione (vitamin K3) and is considered a provitamin. beilstein-journals.orgnih.gov In the body, it is converted to menadione, which can then be transformed into the biologically active menaquinone-4 (MK-4), a form of vitamin K2. beilstein-journals.orgaafco.orgiarc.fr This conversion process is crucial for the compound's physiological function.

The metabolic pathway involves the release of menadione from its derivatives in the intestine. aafco.org This free menadione can then undergo prenylation in both the intestine and other tissues to form MK-4. aafco.org The enzyme UbiA prenyltransferase domain-containing 1 (UBIAD1) has been identified as a key catalyst in this conversion, possessing a strong prenylation activity for menadione. nih.gov Research suggests that the hydroquinone (B1673460) form of menadione (menadiol), rather than the quinone form, is the actual intermediate in the UBIAD1-catalyzed conversion to MK-4. nih.gov

Studies in rats have provided evidence that menadione is a catabolic product of orally administered phylloquinone (vitamin K1) in the intestine and serves as a circulating precursor for tissue MK-4. nih.gov This highlights a complex interplay between different forms of vitamin K in the body. While menadione can be formed from vitamin K1, it is also rapidly eliminated, with conjugates such as glucuronides or sulfates of menadiol being found in urine. nih.gov

The tissue-specific nature of these conversions is an area of active investigation. UBIAD1 is expressed in various tissues, suggesting that the conversion of menadione to MK-4 can occur at multiple sites throughout the body. nih.gov However, the efficiency and regulation of this process may differ between tissues. For example, in rabbits, the pharmacokinetics of menadione have been studied in both plasma and red blood cells, indicating different distribution and clearance rates in various bodily compartments.

Future research is needed to fully map the metabolic fates of this compound, including the identification of all metabolites and the enzymes involved in their formation. Understanding the tissue-specific regulation of the conversion to MK-4 will provide deeper insights into the localized roles of vitamin K.

Deeper Understanding of Redox Cycling and Reactive Species Generation

A significant aspect of this compound's biological activity is its ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). iarc.frnih.govnih.gov This process is intrinsically linked to its chemical structure, which allows it to accept electrons and be reduced to a semiquinone or hydroquinone form. nih.govbeilstein-journals.org In the presence of oxygen, these reduced forms can be re-oxidized back to the quinone, creating a cycle that produces ROS such as superoxide (B77818) anions (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH). nih.govbeilstein-journals.org

The redox cycling of menadione, the active form of this compound, has been studied in various biological systems. In pancreatic acinar cells, menadione-induced ROS generation via redox cycling has been shown to promote apoptosis. nih.gov This process involves a one-electron reduction of the oxidant, which is in contrast to the two-electron detoxification pathway mediated by enzymes like NAD(P)H:quinone oxidoreductase. nih.gov

The cellular environment can influence the nature of the reactive species generated. For instance, in the presence of bicarbonate (HCO3−), the H2O2 produced during menadione redox cycling can lead to the formation of the carbonate radical (CO3•–), a significant oxidizing species. cdnsciencepub.com This suggests that the biological effects of menadione can be modulated by physiological conditions.

The interaction of menadione with cellular components, particularly those in the electron transport chain, is central to its redox activity. In yeast cells, menadione can be reduced by redox enzymes in the cytosol or mitochondria, which then diffuses out of the cell to interact with external electron acceptors. researchgate.net This highlights the compound's ability to shuttle electrons and perturb cellular redox balance.

Further research is required to fully understand the intricate mechanisms of menadione's redox cycling in different cellular compartments and tissues. Identifying the specific enzymes and biomolecules that participate in this process will be crucial. A deeper understanding of how factors like pH, oxygen tension, and the presence of other redox-active molecules influence ROS generation will provide a more complete picture of this compound's biological impact.

Development of Novel Analytical Probes and Detection Methods

The accurate and sensitive detection of this compound and its metabolites is essential for research into its pharmacokinetics, metabolism, and biological effects. A variety of analytical techniques have been developed for the determination of menadione and its derivatives in different matrices. brieflands.com

High-performance liquid chromatography (HPLC) is a commonly used method. brieflands.comnih.goveuropa.eu HPLC coupled with a diode-array detector (DAD) or an ultraviolet (UV) detector has been successfully applied for the quantification of menadione and menadione sodium bisulfite in pharmaceutical preparations. brieflands.comnih.goveuropa.eu For enhanced sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed. A novel LC-MS/MS method involving derivatization with 3-mercaptopropionic acid has been developed for the quantification of menadione in human plasma, achieving a low limit of quantification. researchgate.net

Gas chromatography with a flame ionization detector (GC-FID) is another technique used for the analysis of menadione and menadione sodium bisulfite. brieflands.comnih.gov Spectrophotometric and spectrofluorimetric methods have also been described, although they may require derivatization to enhance the fluorescence properties of the analytes. brieflands.com A flow-injection on-line photochemical spectrofluorometry method has been developed for the determination of menadione sodium bisulfite, offering a high sampling rate and low detection limit. nih.gov

Electrochemical methods, such as cathodic stripping voltammetry, have also been utilized for the sensitive determination of menadione. researchgate.net More recently, innovative sensor platforms are being developed. For instance, a sensor using lanthanum niobate nanocaviar anchored on carbon nanofibers has been designed for the trace-level detection of menadione in environmental samples. researchgate.net Additionally, a novel fluorescent probe, TPE-4+, has been fabricated for the rapid and selective detection of the anionic surfactant sodium dodecyl sulfate, demonstrating the potential for developing specific probes for related compounds. nih.gov

Table 2: Analytical Methods for Menadione and its Derivatives

Analyte Method Matrix Limit of Detection (LOD) / Limit of Quantitation (LOQ) Reference
Menadione (MN) & Menadione Sodium Bisulfite (MSB) HPLC-DAD Pharmaceutical Preparation LOD: 0.010 μg/mL (MN), 0.005 μg/mL (MSB) brieflands.com
Menadione (MN) & Menadione Sodium Bisulfite (MSB) GC-FID Pharmaceutical Preparation LOD: 0.04 μg/mL (MN), 0.06 μg/mL (MSB) brieflands.com
Menadione Sodium Bisulfite (MSB) Flow-Injection Photochemical Spectrofluorometry Pharmaceutical Injection LOD: 0.38 μg/L nih.gov
Menadione (VK3) LC-MS/MS (with derivatization) Human Plasma LOQ: 0.03 ng/mL researchgate.net
Menadione Cathodic Stripping Voltammetry - LOD: 1 × 10−9 M researchgate.net

Future research in this area should focus on the development of even more sensitive, selective, and high-throughput analytical methods. The creation of novel molecular probes that can specifically target and report on the presence and activity of this compound and its metabolites in living cells would be a significant advancement. Such tools would enable real-time monitoring of its biological dynamics and interactions.

Exploration of this compound in New Biological Systems and Pathways (excluding clinical)

The biological activities of menadione, the active form of this compound, extend beyond its role as a vitamin K precursor. Its ability to induce oxidative stress through redox cycling has made it a tool for studying various cellular processes. smolecule.com

In the field of microbiology, menadione has been used in the evaluation of fastidious microorganisms. smolecule.com Furthermore, research in plant biology has shown that menadione sodium bisulfite can act as a regulator of plant defense responses to abiotic stress. researchgate.net For example, it has been shown to mitigate the negative effects of salinity on wheat by enhancing defense mechanisms. researchgate.net

In the context of enzymology, menadione and its derivatives are utilized as substrates or inhibitors to probe the function of specific enzymes. For instance, the enzyme carbonyl reductase 1 (CBR1) catalyzes the NADPH-dependent reduction of menadione to menadiol. plos.org This interaction has been used to validate inhibitors of CBR1. plos.org

The compound has also been employed in studies of anaerobic respiration. In certain sulfate-reducing microorganisms, menadiol can serve as an electron donor for the DsrMKJOP complex, which is the terminal reductase in this metabolic pathway. pnas.org This demonstrates a role for menadione-related compounds in the bioenergetics of these organisms.

Future research should continue to explore the effects of this compound in a wider range of non-clinical biological systems. Investigating its impact on different microbial species, plant varieties, and in vitro enzymatic systems could uncover novel biological functions and mechanisms of action. Such studies could also provide insights into its potential applications in biotechnology and agriculture.

Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)

The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to comprehensively understand the biological effects of this compound. These technologies allow for the global analysis of changes in metabolites and proteins in response to the compound, providing a systems-level view of its impact.

Metabolomics can be used to identify and quantify the full range of metabolites in a biological system, including the metabolic products of this compound itself. This can help to elucidate its complete metabolic fate and identify previously unknown metabolic pathways that it may influence. For example, metabolomics studies have been used to analyze the effects of other compounds on colitis, revealing changes in various metabolite classes, including carboxylic acids and fatty acyls. mdpi.com A similar approach could be applied to study the effects of this compound.

Proteomics, the large-scale study of proteins, can identify proteins that are differentially expressed or post-translationally modified in response to this compound. This can provide insights into the cellular pathways and processes that are affected by the compound. For instance, proteomics could be used to identify proteins that are oxidatively damaged as a result of menadione-induced ROS production.

The integration of metabolomics and transcriptomics (the study of the complete set of RNA transcripts) has already been used to evaluate the metabolic effects of other substances, revealing alterations in lipid metabolism and signaling pathways like the PPAR signaling pathway. nih.gov A similar integrated approach could be applied to this compound research to connect changes in gene expression with alterations in the metabolome and proteome.

Future research should increasingly incorporate these omics technologies to gain a more holistic understanding of the biological effects of this compound. This will enable the identification of novel biomarkers of its activity and provide a more complete picture of its mechanisms of action at the molecular level.

Q & A

Q. How can this compound research integrate computational modeling to predict drug interactions?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding with cytochrome P450 enzymes. Validate predictions with in vitro CYP inhibition assays. Pharmacokinetic-pharmacodynamic (PK-PD) modeling quantifies interaction risks (e.g., altered anticoagulant metabolism) .

Q. Tables for Quick Reference

Parameter Method Reference
Purity AssayPotentiometric titration (Ceric sulfate)
Structural ElucidationIR/NMR spectroscopy
Bioavailability CalculationLC-MS/MS with non-compartmental analysis
Stability TestingHPLC degradation profiling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.